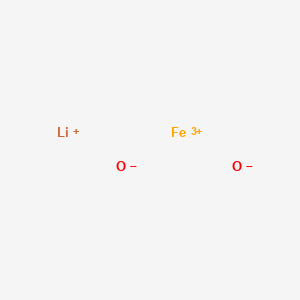
2-Cyclohexene-1-carbonitrile
Vue d'ensemble
Description
2-Cyclohexene-1-carbonitrile, also known as CHC, is a cyclic organic compound with the chemical formula C7H9N. It is a colorless liquid with a faint odor and is widely used in scientific research applications. CHC is a versatile compound that has been used in various fields, including organic chemistry, medicinal chemistry, and material science.
Mécanisme D'action
The mechanism of action of 2-Cyclohexene-1-carbonitrile is not well understood. However, it is believed to act as a Michael acceptor, which can react with nucleophiles such as thiols and amines. This property of 2-Cyclohexene-1-carbonitrile has been exploited in the synthesis of various compounds, such as amino acids and peptides.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Cyclohexene-1-carbonitrile have not been extensively studied. However, it has been reported to exhibit cytotoxicity against various cancer cell lines. 2-Cyclohexene-1-carbonitrile has also been reported to inhibit the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Cyclohexene-1-carbonitrile in lab experiments include its high reactivity, versatility, and ease of synthesis. 2-Cyclohexene-1-carbonitrile is also relatively inexpensive and readily available. However, the limitations of using 2-Cyclohexene-1-carbonitrile include its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for the use of 2-Cyclohexene-1-carbonitrile in scientific research. One potential direction is the development of new synthetic methodologies using 2-Cyclohexene-1-carbonitrile as a building block. Another potential direction is the exploration of the therapeutic potential of 2-Cyclohexene-1-carbonitrile and its derivatives. Finally, the use of 2-Cyclohexene-1-carbonitrile in material science and nanotechnology is an area of growing interest.
Conclusion:
In conclusion, 2-Cyclohexene-1-carbonitrile is a versatile compound that has been widely used in scientific research applications. Its unique chemical properties make it a valuable building block for the synthesis of various compounds, and its potential therapeutic applications make it an attractive target for drug development. However, the potential toxicity of 2-Cyclohexene-1-carbonitrile highlights the need for careful handling and disposal in lab experiments.
Méthodes De Synthèse
The synthesis of 2-Cyclohexene-1-carbonitrile involves the reaction of cyclohexene with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which undergoes hydrolysis to yield 2-Cyclohexene-1-carbonitrile. The yield of 2-Cyclohexene-1-carbonitrile can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of reagents used.
Applications De Recherche Scientifique
2-Cyclohexene-1-carbonitrile has been widely used in scientific research applications due to its unique chemical properties. It is a versatile compound that has been used in organic chemistry as a building block for the synthesis of various compounds, such as amino acids, peptides, and heterocyclic compounds. 2-Cyclohexene-1-carbonitrile has also been used in medicinal chemistry as a starting material for the synthesis of drugs with potential therapeutic applications.
Propriétés
IUPAC Name |
cyclohex-2-ene-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h2,4,7H,1,3,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQBSKNMMFNYGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20926753 | |
| Record name | Cyclohex-2-ene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20926753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.15 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexene-1-carbonitrile | |
CAS RN |
13048-17-4 | |
| Record name | 2-Cyclohexene-1-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013048174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohex-2-ene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20926753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Nickel, (1-butanamine)[[2,2'-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]](2-)]-](/img/structure/B79161.png)



